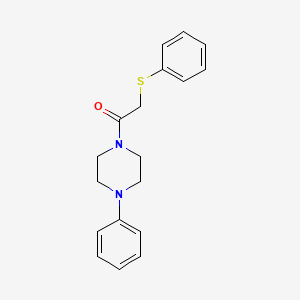

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-phenylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYSMPANZFBHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 4-phenylpiperazine with a suitable ethanone derivative under controlled conditions. One common method includes the use of phenylsulfanyl chloride as a reagent, which reacts with the piperazine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles like bromine or nitronium ions

Major Products

Oxidation: Formation of the corresponding sulfone derivative

Reduction: Formation of the corresponding alcohol derivative

Substitution: Various substituted phenyl derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways. The phenylsulfanyl group may also contribute to its biological activity by affecting the compound’s overall lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Methanesulfonyl vs. Phenyl Substitution

- 1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethan-1-one (): The piperazine ring is substituted with a methanesulfonyl group instead of phenyl. Structural Note: The ethanone moiety has dual substituents (phenyl and phenylsulfanyl), distinguishing it from the target compound’s single phenylsulfanyl group .

Sulfonylpiperazine Derivatives

- 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): A 4-chlorophenylsulfonyl group replaces the phenyl group on piperazine. The triazolylsulfanyl group introduces heterocyclic diversity, which may influence bioactivity .

Substituent Variations on the Ethanone Moiety

Oxadiazole-Thio vs. Phenylsulfanyl

- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethan-1-one (): The phenylsulfanyl group is replaced with a 5-phenyl-1,3,4-oxadiazole-thio substituent. Commercial availability suggests scalability in synthesis .

Amino and Nitro Substituents

- Compounds 8b–8d (): Derivatives with nitro and propylamino groups on the ethanone moiety. Synthesis: Yields range from 53% to 72% using Procedure C (40°C, 1-phenylpiperazine). Impact: Nitro groups may enhance electron-deficient character, affecting receptor interactions. These compounds are postulated to target CNS pathways due to the piperazine-pharmacophore linkage .

Melting Points and Solubility

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (): Melting point 137.3–138.5°C.

Data Tables

Table 2: Substituent Effects on Bioactivity

Biologische Aktivität

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one is . The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of a phenylsulfanyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic activity of piperazine derivatives. For instance, certain piperazine compounds have demonstrated effectiveness against various parasites, including Trypanosoma cruzi and Leishmania species. These activities are often evaluated using in vitro assays where the compounds are tested for their inhibitory concentrations (IC50) against the parasites.

| Compound | Target Parasite | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one | T. cruzi | TBD | TBD |

| Example Compound A | Leishmania major | 2.9 | Necrosis induction |

| Example Compound B | Giardia intestinalis | 1.47 | Protease inhibition |

Central Nervous System Activity

Piperazine derivatives are also recognized for their central nervous system (CNS) activities. Some studies indicate that compounds like 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one may interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This interaction can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.

Anticancer Properties

The compound’s structural features suggest potential anticancer properties. Research into similar piperazine compounds has shown that they can inhibit specific kinases involved in cancer progression. For example, inhibitors targeting Polo-like kinase 4 (PLK4) have been studied for their ability to induce cell cycle arrest in cancer cells.

Study 1: Antiparasitic Efficacy

A study evaluating various piperazine derivatives found that modifications to the piperazine ring significantly affected antiparasitic efficacy. The study reported that derivatives with sulfur-containing groups exhibited enhanced activity against T. cruzi, suggesting that 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one could be a promising candidate for further development in antiparasitic therapies .

Study 2: Neuroprotective Effects

In another investigation, a related compound demonstrated significant inhibition of AChE activity, correlating with improved cognitive function in animal models of Alzheimer’s disease. This suggests that similar piperazine derivatives may offer neuroprotective benefits through modulation of cholinergic signaling pathways .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-phenylpiperazine with a sulfanyl ketone precursor. For example, in analogous syntheses, intermediates like 2-bromoacetophenone derivatives are used to introduce the sulfanyl group via thiol nucleophiles. Yields can reach 70–78% under optimized conditions, as seen in multi-step procedures involving refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) . Key intermediates include halogenated ketones and functionalized piperazines, which require purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most reliable for structural characterization, and what spectral markers are diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : The piperazine ring protons resonate as multiplets near δ 3.0–4.0 ppm, while the sulfanyl group adjacent to the ketone causes deshielding (δ ~2.8–3.2 ppm for SCH2). Aromatic protons from phenyl groups appear as distinct multiplets at δ 6.8–7.5 ppm .

- IR : Strong C=O stretching at ~1675 cm⁻¹ and C-S vibrations at ~600–700 cm⁻¹ confirm the ketone and sulfanyl moieties .

- LC-MS : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) validate the molecular weight, while fragmentation patterns help identify structural subunits .

Q. How can researchers confirm the purity of this compound, and what analytical methods are recommended?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Mobile phases often combine acetonitrile and water with 0.1% formic acid .

- Melting Point : Sharp melting points (e.g., 149–151°C for analogs) indicate purity; deviations suggest impurities .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or side reactions during synthesis?

- Methodological Answer :

- Side Reactions : Competing oxidation of the sulfanyl group to sulfoxides/sulfones (observed in analogs) can be minimized by using inert atmospheres (N₂/Ar) and reducing agents like Na₂S₂O₃ .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution rates in biphasic systems .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less coordinating solvents (e.g., THF) to reduce byproduct formation .

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for piperazine derivatives?

- Methodological Answer :

- Deuteration Effects : Confirm solvent (CDCl₃ vs. DMSO-d6) and concentration, as hydrogen bonding in DMSO-d6 upfield-shifts piperazine protons .

- Tautomerism : Check for pH-dependent equilibria (e.g., protonation of piperazine nitrogen), which alter splitting patterns. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Crystallographic Validation : Cross-reference NMR data with X-ray structures to resolve ambiguities in substituent positioning .

Q. What crystallographic strategies are effective for resolving challenges like twinning or poor diffraction in this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. For twinned crystals, apply the TwinRotMat option in SHELXL to model twin laws .

- Refinement : Employ restraints for disordered sulfanyl or phenyl groups. The R1 factor should be <5% for high-quality datasets. Validate with the ADDSYM algorithm to detect missed symmetry .

Q. How can computational methods predict reactivity or electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic (sulfanyl) and electrophilic (ketone) sites .

- MD Simulations : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior. Correlate with experimental logP values .

- Docking Studies : Use the sulfanyl group as a hydrogen-bond acceptor in receptor-ligand modeling, leveraging analogs with known biological activity .

Q. What strategies guide the design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the phenylsulfanyl group with methylthio or arylthio groups to assess steric/electronic effects on bioactivity .

- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., nitro, CF₃) to the piperazine phenyl ring to modulate basicity and receptor affinity .

- Bioisosteres : Substitute the ketone with amide or ester groups to evaluate metabolic stability while retaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.